allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic coumarin derivative characterized by a fused benzochromenone core substituted with a methyl group at position 4, a ketone at position 6, and an allyloxyacetate moiety at position 2.
Properties
IUPAC Name |
prop-2-enyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h3-9H,1,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWYXBLVQGBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The carbonyl group in the benzo[c]chromen-3-yl moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzo[c]chromen-3-yl moiety is known to interact with various cellular proteins, leading to the activation or inhibition of signaling pathways involved in inflammation, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic compound belonging to the class of benzo[c]chromenes, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzo[c]chromene core with an allyl acetate moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.30 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and inflammation.
- Anti-inflammatory Effects : Research has indicated that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that this compound significantly scavenges DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
-
Anti-inflammatory Effects :
- A study conducted on human cell lines showed that the compound reduced the expression of COX-2 and IL-6, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity :
Potential Therapeutic Applications
Given its biological activities, allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy]acetate may have several therapeutic applications:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in treating conditions like arthritis or inflammatory bowel disease.
- Cancer Therapy : The antioxidant effects may contribute to cancer prevention strategies by reducing oxidative stress associated with tumorigenesis.
- Infection Control : Its antimicrobial properties could lead to the development of new treatments for bacterial infections resistant to current antibiotics.
Q & A
Q. What are the standard synthetic routes for allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with coumarin derivatives. A general procedure includes:
- Condensation of aldehyde intermediates with Meldrum’s acid under reflux in ethanol, catalyzed by piperidine and acetic acid (e.g., ).
- Introduction of the allyloxyacetate moiety via nucleophilic substitution or esterification. Key factors include solvent choice (e.g., ethanol, dichloromethane), inert atmosphere (argon), and controlled reflux times (4–12 hours) to optimize yield ().
- Crystallization from ethyl acetate-hexane mixtures to achieve analytical purity .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity. For example:
- ¹H NMR can resolve peaks for the allyl group (δ 4.5–5.5 ppm) and the chromenone aromatic protons (δ 6.5–8.0 ppm).
- X-ray crystallography (as in ) provides definitive bond angles and torsional data for the chromenone core .
Q. What safety precautions are recommended during experimental handling?
- Use PPE (gloves, goggles, lab coats) to avoid skin contact.
- Work in a fume hood due to volatile solvents (e.g., dichloromethane).
- Segregate waste for professional disposal to mitigate environmental risks .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent shifts. Methodological solutions include:
- Variable-temperature NMR to identify conformational changes.
- Cross-validation with density functional theory (DFT) calculations to predict chemical shifts .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitutions or cycloadditions?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) can activate the chromenone carbonyl group.
- pH control : Buffered conditions stabilize intermediates during ester hydrolysis .
Q. How can computational methods streamline reaction design for derivatives of this compound?
Integrated computational-experimental frameworks (e.g., ICReDD’s approach) enable:
- Quantum chemical reaction path searches to predict feasible pathways.
- Machine learning to prioritize high-yield conditions from historical data ().
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Structural analogs : Compare with compounds like benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () to identify substituent effects.
- Target profiling : Use SPR/ITC to quantify binding affinities and rule off-target effects .
Comparative Studies
Q. What structural analogs of this compound show divergent biological or optical properties?
- Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate : Enhanced fluorescence due to the chloro substituent ().
- Ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate : Higher lipophilicity improves membrane permeability .
Methodological Innovations
Q. How can advanced separation technologies improve purification of this compound?
- Membrane filtration : Remove low-MW impurities while retaining the target (MW ~350–400 Da).
- Prep-HPLC : Achieve >99% purity using C18 columns and gradient elution ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
